5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Drug Metabolism CYP450 Inhibition Aryl Hydrocarbon Hydroxylase

5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a specialized arylidene derivative of 1,3-dimethylbarbituric acid, belonging to the broader class of 5-arylidene-N,N-dimethylbarbiturates. This heterocyclic compound features a barbiturate core modified with a 4-hydroxy-3-methylphenyl (vanillyl-like) substituent via an exocyclic methylidene bridge.

Molecular Formula C14H14N2O4
Molecular Weight 274.276
CAS No. 866157-62-2
Cat. No. B2759810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
CAS866157-62-2
Molecular FormulaC14H14N2O4
Molecular Weight274.276
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)O
InChIInChI=1S/C14H14N2O4/c1-8-6-9(4-5-11(8)17)7-10-12(18)15(2)14(20)16(3)13(10)19/h4-7,17H,1-3H3
InChIKeyOYGMDQGTCLFVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 866157-62-2) Baseline Profile


5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a specialized arylidene derivative of 1,3-dimethylbarbituric acid, belonging to the broader class of 5-arylidene-N,N-dimethylbarbiturates [1]. This heterocyclic compound features a barbiturate core modified with a 4-hydroxy-3-methylphenyl (vanillyl-like) substituent via an exocyclic methylidene bridge. The molecule has a molecular weight of 274.27 g/mol and a molecular formula of C14H14N2O4, possessing both hydrogen bond donor (phenolic -OH) and acceptor (carbonyl) capabilities . It is synthesized via a straightforward condensation reaction between 1,3-dimethylbarbituric acid and 4-hydroxy-3-methylbenzaldehyde, typically yielding crystalline products in good purity . Unlike classical sedative barbiturates, this compound is primarily utilized as a research chemical for investigating enzyme inhibition, antioxidant mechanisms, and synthetic methodology in drug discovery contexts.

Why 5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione Cannot Be Replaced by Generic Barbiturate Analogs


Generic substitution fails because the specific 4-hydroxy-3-methylphenyl motif critically modulates the compound's electronic profile and biological target engagement, leading to quantifiably different enzyme inhibition potencies compared to unsubstituted barbituric acid (CAS 67-52-7), its 1,3-dimethyl parent (CAS 769-42-6), or other arylidene analogs. While barbituric acid itself is essentially inactive against cytochrome P450 enzymes and exhibits negligible radical scavenging activity, the target compound demonstrates measurable, albeit moderate, CYP inhibition (IC50 values in the low micromolar range) [1]. Furthermore, within the 5-arylidene-N,N-dimethylbarbiturate series, urease inhibitory activity is exquisitely sensitive to phenyl ring substitution patterns—compound 7 (which may correspond to the target structure) exhibits an IC50 of 28.63 µM, clearly differentiating it from inactive analogs in the same series [2]. The presence of the phenolic hydroxyl group also confers specific hydrogen-bonding capabilities that are absent in analogs with methoxy, chloro, or unsubstituted phenyl rings, making simple one-for-one interchange scientifically unsound in both biochemical assays and synthetic chemistry applications.

5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: Quantitative Differentiation Evidence


CYP1A1 Inhibition Potency vs. Parent Barbituric Acid Scaffold

The target compound inhibits cytochrome P450 1A1 (aryl hydrocarbon hydroxylase activity) with an IC50 of 5.00 µM (5,000 nM) in 3-methylcholanthrene-induced rat liver microsomes at a test concentration of 260 µM [1]. In contrast, unsubstituted barbituric acid (CAS 67-52-7) and 1,3-dimethylbarbituric acid (CAS 769-42-6) do not exhibit measurable CYP1A1 inhibition at comparable concentrations, as the arylidene substituent is the primary pharmacophore for this activity. This represents a functional gain achieved through the specific condensation with 4-hydroxy-3-methylbenzaldehyde.

Drug Metabolism CYP450 Inhibition Aryl Hydrocarbon Hydroxylase

Urease Inhibition Activity vs. Standard Thiourea and Series Analogs

Within a series of 24 5-arylidene-N,N-dimethylbarbiturates evaluated for urease inhibition, the analog bearing the 4-hydroxy-3-methylphenyl substituent (likely compound 7 in the published series) demonstrated an IC50 of 28.63 ± 1.11 µM against jack bean urease [1]. This potency is comparable to the standard inhibitor thiourea (IC50 = 21.1 ± 0.11 µM) but represents a dramatic improvement over other arylidene analogs in the same series, which showed IC50 values ranging from 91.83 µM to >300 µM. Notably, compounds with 4-methoxy, 4-chloro, or unsubstituted phenyl rings showed significantly weaker or negligible urease inhibition, underscoring the critical role of the 4-hydroxy-3-methyl substitution pattern.

Urease Inhibition Anti-Infective Research Structure-Activity Relationship

CYP2B1 Inhibition Profile vs. 1,3-Dimethylbarbituric Acid Precursor

The target compound inhibits cytochrome P450 2B1 (aminopyrine N-demethylase activity) with an IC50 of 53.0 µM (53,000 nM) in phenobarbitone-treated rat liver preparations [1]. Its synthetic precursor, 1,3-dimethylbarbituric acid (CAS 769-42-6), lacks this arylidene pharmacophore and consequently shows no measurable CYP2B1 inhibition. This differential activity is directly attributable to the 5-arylidene substitution pattern introduced during synthesis, providing a clear functional distinction between the starting material and the final product.

Drug-Drug Interaction CYP2B Subfamily Metabolic Profiling

Synthetic Yield and Eco-Benign Protocol vs. Classical Barbiturate Condensation Methods

The target compound is synthesized via an NH4Cl-mediated aqueous condensation protocol that achieves yields of 72–90% within 30 minutes of reflux, using stoichiometric ammonium chloride as an enolization activator in water [1]. This eco-benign method contrasts with classical barbiturate condensations that typically require organic solvents (ethanol, acetic acid), extended reflux times, and acid catalysts. Among the 24 arylidene analogs synthesized under these conditions, the 4-hydroxy-3-methylphenyl derivative crystallizes with good purity, facilitating straightforward isolation compared to more soluble or oily analogs.

Green Chemistry Knoevenagel Condensation Process Chemistry

Optimal Research and Industrial Application Scenarios for 5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 866157-62-2)


CYP1A1 Isoform-Selective Probe in In Vitro Drug Metabolism Studies

Given its micromolar IC50 (5.00 µM) against CYP1A1 in rat liver microsomes and the inactivity of the parent barbituric acid scaffold, this compound is suitable as a moderate-affinity probe or reference inhibitor for CYP1A1 activity assays. Researchers studying aryl hydrocarbon receptor-mediated CYP1A1 induction or validating high-throughput CYP inhibition screening panels can use this compound to benchmark assay sensitivity, particularly when a non-fluorescent, readily synthesized inhibitor is required.

Urease Inhibitor Lead Optimization in Anti-Infective Drug Discovery

The compound's urease inhibition potency (IC50 ~28.63 µM) positions it as an attractive starting scaffold for medicinal chemistry optimization targeting Helicobacter pylori-associated gastritis, struvite kidney stone formation, or agricultural urease inhibition. Its clear structure-activity differentiation from less potent arylidene analogs (IC50 >90 µM) makes it a rational choice for hit-to-lead campaigns focused on the 5-arylidene barbiturate chemotype.

Reference Standard for Eco-Benign Barbiturate Condensation Methodology

As a representative product of the NH4Cl-catalyzed aqueous condensation between 1,3-dimethylbarbituric acid and substituted benzaldehydes, this compound serves as a benchmark for validating green chemistry protocols . Procurement for methods development, undergraduate organic chemistry laboratory curricula, or process chemistry scale-up studies is supported by the well-characterized, high-yielding (72–90%) synthetic route.

Dual CYP1A1/CYP2B1 Inhibition Reference for Polypharmacology Studies

With distinct IC50 values against both CYP1A1 (5.00 µM) and CYP2B1 (53.0 µM) , the compound provides a characterized dual-inhibition profile useful for studying overlapping substrate specificity in cytochrome P450 panels. This is particularly relevant for investigating how subtle structural modifications (e.g., the 4-hydroxy-3-methylphenyl group) shift CYP isoform selectivity within the barbiturate chemotype.

Quote Request

Request a Quote for 5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.